
Chlorhydrate de 1-(3-aminopropoxy)-3,5-diméthoxybenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride (1-APDM) is an organic compound with a molecular formula of C10H17ClN2O3. It is a colorless solid, soluble in water and alcohol, and is used in a variety of scientific applications.
Applications De Recherche Scientifique
Recherche sur le cancer
Chlorhydrate de 1-(3-aminopropoxy)-3,5-diméthoxybenzène: est un composé qui peut être utilisé dans la recherche sur le cancer en raison de son rôle potentiel dans le transport et le métabolisme des polyamines. Les polyamines sont de petites molécules cationiques essentielles à la prolifération cellulaire et se retrouvent à des concentrations plus élevées dans les tissus tumoraux . La manipulation des voies des polyamines est une approche prometteuse pour la thérapie anticancéreuse, et ce composé pourrait être impliqué dans la synthèse d'inhibiteurs qui ciblent ces voies.
Analyse Biochimique
Biochemical Properties
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ornithine decarboxylase, which is involved in the polyamine biosynthetic pathway . This interaction can influence the synthesis of polyamines, which are crucial for cellular proliferation. Additionally, 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can bind to proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport . This regulation can lead to changes in cellular proliferation rates and metabolic activity. Furthermore, 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can induce oxidative stress in mitochondria, impacting cellular respiration and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can induce oxidative stress in mitochondria at low concentrations, while higher concentrations do not affect mitochondrial respiration . This temporal variation in effects highlights the importance of considering dosage and exposure duration in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride vary with different dosages in animal models. At low doses, it can modulate cellular proliferation and metabolic activity, while higher doses may lead to toxic or adverse effects. For example, high doses of the compound can induce oxidative stress and apoptosis in splenic cells . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in biomedical research.
Metabolic Pathways
1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride is involved in various metabolic pathways, including the polyamine biosynthetic pathway. It interacts with enzymes such as ornithine decarboxylase, influencing the synthesis of polyamines . These interactions can affect metabolic flux and metabolite levels, impacting cellular proliferation and metabolic activity. Additionally, the compound can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular function and metabolism .
Transport and Distribution
The transport and distribution of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride within cells and tissues involve interactions with transporters and binding proteins. It can be transported into cells via the polyamine transport system, allowing it to reach intracellular targets . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to mitochondria, where it induces oxidative stress and affects mitochondrial function . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12;/h6-8H,3-5,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHNQGTLPTYSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100840-66-2 |
Source


|
| Record name | 1-(3-aminopropoxy)-3,5-dimethoxybenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

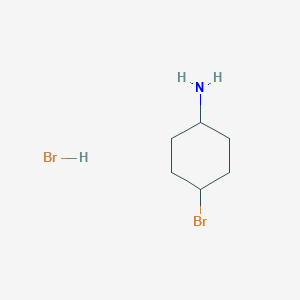
![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)
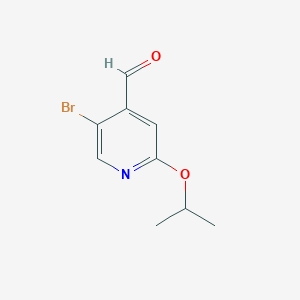
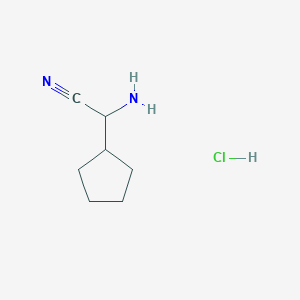
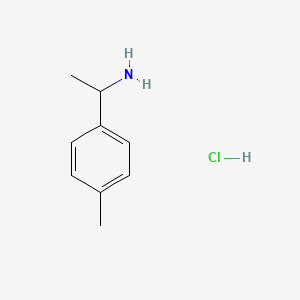


![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
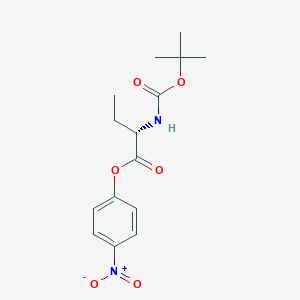
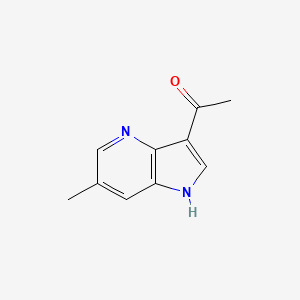
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)
